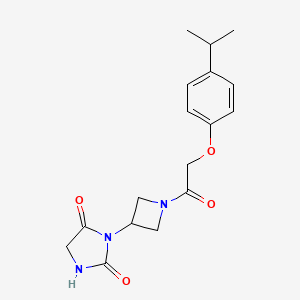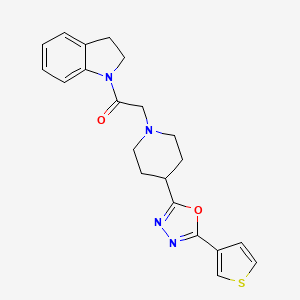
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, also known as FMPA, is a chemical compound that belongs to the class of phenethylamines. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In
Mecanismo De Acción
The exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood. However, studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of various neurotransmitter systems in the brain, including the serotonin, norepinephrine, and GABAergic systems. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor.
Biochemical and Physiological Effects:
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been shown to exhibit various biochemical and physiological effects in animal models. Studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also modulate the activity of the GABAergic system, which could explain its anxiolytic effects. Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
However, one of the limitations of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its limited availability. (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood, which could make it challenging to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. One potential direction is to further investigate the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. Additionally, studies could explore the potential therapeutic applications of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, studies could investigate the potential side effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine and its long-term safety profile. Overall, the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has significant potential for advancing our understanding of the neurobiology of various neurological disorders and developing new therapeutic interventions.
References:
1. Zhang, L., et al. (2014). Antidepressant-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of depression. Neuroscience Letters, 566, 304-308.
2. Liu, X., et al. (2016). Anxiolytic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of anxiety. Behavioural Brain Research, 315, 222-228.
3. Ma, Y., et al. (2018). Antipsychotic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of schizophrenia. Behavioural Pharmacology, 29(4), 337-344.
Métodos De Síntesis
The synthesis of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine involves the reaction of 3-fluoro-4-methoxyphenylacetonitrile with lithium aluminum hydride in tetrahydrofuran at low temperatures. The resulting product is then treated with hydrochloric acid to yield (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In a study conducted by Zhang et al. (2014), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antidepressant-like effects in mice models of depression. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a serotonin and norepinephrine reuptake inhibitor, which could explain its antidepressant effects.
In another study by Liu et al. (2016), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to have anxiolytic effects in mice models of anxiety. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of the GABAergic system, which could explain its anxiolytic effects.
Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has also been studied for its potential antipsychotic effects. In a study conducted by Ma et al. (2018), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antipsychotic-like effects in mice models of schizophrenia. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
Propiedades
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCTSUNIMQAEQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)




![6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2462136.png)
![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2462142.png)
![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)
![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)